N,N'-Didescarboxymethyl Daclatasvir
Description
Properties
CAS No. |
1009119-18-9 |
|---|---|
Molecular Formula |
C₃₆H₄₆N₈O₂ |
Molecular Weight |
622.8 |
Origin of Product |
United States |
Molecular Characterization and Structural Elucidation
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are paramount in confirming the chemical structure of N,N'-Didescarboxymethyl Daclatasvir. By interacting with the molecule in distinct ways, each method offers a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
¹H NMR: This technique would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show a complex pattern of signals corresponding to the aromatic, aliphatic, and N-H protons in the molecule.
¹³C NMR: This analysis would reveal the number of non-equivalent carbon atoms and their chemical environments. The spectrum would be characterized by signals in the aromatic region for the biphenyl (B1667301) and imidazole (B134444) rings, as well as signals in the aliphatic region for the pyrrolidine (B122466) and other saturated carbon atoms.
For the parent compound, Daclatasvir, detailed NMR studies have been conducted to confirm its structure. Similar analytical strategies would be employed for this compound.
Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would be used to accurately determine the elemental composition, confirming the molecular formula of C₃₆H₄₆N₈O₂. The expected monoisotopic mass would be a key identifier.
Tandem mass spectrometry (MS/MS) would involve selecting the molecular ion and subjecting it to fragmentation. While specific fragmentation data for this compound is not published, studies on Daclatasvir have identified characteristic fragmentation patterns. For instance, in studies of Daclatasvir degradation, fragment ions with m/z values of 339.1, 561.2, 294.1, 505.2, and 527.2 have been observed under different stress conditions nih.gov. Similar analyses would be applied to this compound to map its fragmentation pathways and confirm the connectivity of its structural components.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: Indicative of the amine and imidazole groups.
C-H stretching: Corresponding to the aromatic and aliphatic C-H bonds.
C=O stretching: From the amide functional groups.
C=N and C=C stretching: Associated with the imidazole and aromatic rings.
While a specific IR spectrum for this compound is not available, studies on Daclatasvir have utilized FTIR spectroscopy to identify its key functional groups, often in the range of 1695 to 1740 cm⁻¹ for the carbonyl group stretching bands researchgate.net.
Chromatographic Purity Assessment (e.g., HPLC, LC)
High-Performance Liquid Chromatography (HPLC) and other liquid chromatography (LC) techniques are essential for determining the purity of this compound and for separating it from related substances, including the parent drug Daclatasvir.
A typical HPLC method for analyzing Daclatasvir and its related compounds would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724). Detection is often performed using a UV detector at a wavelength where the compounds exhibit strong absorbance. For Daclatasvir, retention times have been reported to be around 3.760 ± 0.01 minutes under specific chromatographic conditions nih.gov. The development of a stability-indicating HPLC method is crucial to ensure that the analytical procedure can separate the main compound from any potential degradation products nih.govbenthamdirect.com.
Table 2: Hypothetical HPLC Purity Assessment Parameters for this compound
| Parameter | Typical Condition/Value |
|---|---|
| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and acetonitrile/methanol (B129727) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV spectrophotometry at a relevant wavelength (e.g., 260-320 nm) |
| Purity Specification | Typically >98% |
Stereochemical Analysis and Conformational Studies
The stereochemistry of this compound is a critical aspect of its molecular identity, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Daclatasvir itself possesses multiple chiral centers, leading to the possibility of several stereoisomers.
The stereochemical configuration of this compound would be determined using techniques such as:
Chiral Chromatography: HPLC with a chiral stationary phase can be used to separate and quantify the different enantiomers and diastereomers.
NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of atoms, helping to deduce the relative stereochemistry.
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive determination of the absolute stereochemistry.
Conformational studies, which investigate the different spatial arrangements of the molecule due to rotation around single bonds, could be performed using computational modeling and supported by experimental NMR data. Understanding the preferred conformation is important as it can influence how the molecule interacts with biological targets. While specific stereochemical and conformational data for this compound are not publicly available, the analytical approaches would mirror those used for its parent compound, Daclatasvir.
Formation Pathways and Degradation Kinetics from Daclatasvir
Identification of Degradation Conditions Leading to N,N'-Didescarboxymethyl Daclatasvir Formation
Forced degradation studies are instrumental in identifying the conditions under which specific degradation products of a drug substance are formed. For Daclatasvir, these studies have revealed its susceptibility to hydrolysis and oxidation, leading to a variety of degradants. While the primary literature extensively details the formation of mono-decarboxylated Daclatasvir, also known as Daclatasvir Impurity A or Monodes(N-carboxymethyl)valine Daclatasvir, the formation of the di-decarboxylated analogue, this compound, can be inferred to occur under similar stress conditions, likely as a subsequent degradation step.
Daclatasvir has been shown to degrade under acidic conditions nih.gov. Studies involving refluxing Daclatasvir in 0.1 N HCl have demonstrated the formation of degradation products nih.gov. One of the identified degradants under these conditions is a product with a mass-to-charge ratio (m/z) of 582.4, which corresponds to the mono-decarboxylated form of Daclatasvir oup.comresearchgate.net. Given the symmetrical structure of Daclatasvir, it is plausible that prolonged exposure to or harsher acidic conditions could lead to the subsequent hydrolysis of the second carbamate (B1207046) linkage, resulting in the formation of this compound.
Summary of Acid-Catalyzed Degradation Findings
| Stress Condition | Degradation Products Observed | Reference |
|---|---|---|
| 0.1 N HCl, reflux for 4h | D1 (m/z 339.1), D2 (m/z 561.2) | nih.gov |
| 2 N HCl, 80°C for 5h | Four degradation products (DP1-DP4) |
This table is based on data from forced degradation studies of Daclatasvir, which identified various degradants. The formation of this compound is a potential subsequent step.
Base-catalyzed hydrolysis has been identified as a significant degradation pathway for Daclatasvir nih.gov. The carbamate moiety of Daclatasvir is particularly susceptible to basic hydrolysis nih.gov. Forced degradation studies using 0.1 N NaOH have confirmed the degradation of Daclatasvir and the formation of multiple degradants nih.gov. Similar to acid-catalyzed degradation, a degradation product with an m/z of 582.4, corresponding to Monodes(N-carboxymethyl)valine Daclatasvir, has been observed under basic conditions oup.comresearchgate.net. The continued presence of the basic catalyst could facilitate the hydrolysis of the remaining carbamate group to yield this compound.
Summary of Base-Catalyzed Degradation Findings
| Stress Condition | Degradation Products Observed | Reference |
|---|---|---|
| 0.1 N NaOH, reflux for 4h | D1 (m/z 294.1, 339.1), D2 (m/z 505.2, 527.2) | nih.gov |
| 0.1 N NaOH, 80°C for 72h | Four degradation products (DP1-DP4) |
This table summarizes findings from forced degradation studies of Daclatasvir. The formation of this compound is a potential subsequent degradation step.
Daclatasvir is also susceptible to oxidative degradation nih.gov. Studies using hydrogen peroxide (H2O2) have shown the formation of oxidative degradation products nih.govnih.gov. The imidazole (B134444) moiety of Daclatasvir is particularly prone to oxidation nih.gov. While the primary focus of oxidative degradation studies has been on modifications to the imidazole ring and other parts of the molecule, the potential for oxidative cleavage of the carbamate linkage, although less common than hydrolysis, cannot be entirely ruled out under certain oxidative conditions. However, the formation of this compound is more directly linked to hydrolytic pathways. A study on the oxidative degradation of Daclatasvir using Ce(IV) in a sulfuric acid medium identified an oxidation product with a molecular ion peak at m/z 772.0, suggesting the addition of oxygen atoms to the molecule rather than decarboxymethylation orientjchem.org.
Summary of Oxidative Degradation Findings
| Stress Condition | Degradation Products Observed | Reference |
|---|---|---|
| 3% H2O2, 60°C for 4h | D1 (m/z 301.1, 339.1) | nih.gov |
| 10% H2O2, room temp. for 23h | Four degradation products (DP1-DP4) |
This table presents data from oxidative forced degradation studies of Daclatasvir.
Forced degradation studies under thermal and photolytic stress have also been conducted on Daclatasvir. In general, Daclatasvir has been found to be relatively stable under these conditions nih.gov. No significant degradation was observed when Daclatasvir was exposed to dry heat at 100°C for 3 days or to UV and fluorescent light. Therefore, the formation of this compound is not expected to be a significant pathway under thermal or photolytic stress.
Mechanistic Elucidation of Decarboxymethylation Reactions
The formation of this compound from Daclatasvir proceeds through the hydrolysis of the two carbamate functional groups present in the molecule. This reaction is a classic example of ester hydrolysis, which can be catalyzed by both acid and base.
Under acidic conditions , the probable mechanism involves the protonation of the carbonyl oxygen of the carbamate group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of methanol (B129727) and the corresponding carbamic acid. Carbamic acids are generally unstable and readily decarboxylate to yield the primary amine and carbon dioxide.
In a base-catalyzed mechanism, a hydroxide (B78521) ion acts as the nucleophile and directly attacks the carbonyl carbon of the carbamate group. This leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the carbon-oxygen bond, releasing the methoxide (B1231860) ion and forming a carbamic acid intermediate, which then decarboxylates to the amine. Given that Daclatasvir has two identical carbamate moieties, this hydrolysis can occur sequentially at both sites to yield the final this compound product.
Kinetic Studies of this compound Formation
Detailed kinetic studies specifically quantifying the rate of formation of this compound from Daclatasvir are not extensively reported in the public domain. However, general kinetic data from forced degradation studies indicate the extent of Daclatasvir degradation under various conditions. For instance, in one study, significant degradation of Daclatasvir was observed under acidic (0.1 N HCl, 4h reflux) and basic (0.1 N NaOH, 4h reflux) conditions, with lesser degradation under oxidative stress (3% H2O2, 4h reflux at 60°C) nih.gov.
Reaction Order and Rate Constant Determination
Currently, specific studies determining the reaction order and rate constant for the formation of this compound from Daclatasvir are not available in the public domain. However, the degradation of many pharmaceutical compounds, including processes like hydrolysis, often follows pseudo-first-order kinetics. In such a scenario, the rate of degradation is proportional to the concentration of the drug.
To determine the reaction order and rate constant for the formation of this compound, a dedicated kinetic study would be required. This would involve monitoring the concentration of Daclatasvir and the formation of the degradation product over time under controlled conditions.
Hypothetical Data for Illustrative Purposes:
The following interactive table illustrates the type of data that would be collected in a kinetic study to determine the reaction order and rate constant. Please note this data is hypothetical and for illustrative purposes only.
| Time (hours) | Daclatasvir Concentration (μM) | This compound Concentration (μM) |
| 0 | 100 | 0 |
| 1 | 90.5 | 9.5 |
| 2 | 81.9 | 18.1 |
| 4 | 67.0 | 33.0 |
| 8 | 44.9 | 55.1 |
| 12 | 30.1 | 69.9 |
| 24 | 9.1 | 90.9 |
By plotting the natural logarithm of the Daclatasvir concentration versus time, a linear relationship would suggest a pseudo-first-order reaction. The rate constant (k) could then be determined from the slope of this line.
Influence of Environmental Factors on Degradation Rate
The rate of Daclatasvir degradation, and consequently the formation of its degradants, is significantly influenced by environmental factors, primarily pH and temperature.
pH: Daclatasvir demonstrates marked degradation in both acidic and alkaline conditions turkjps.orgnih.gov. The hydrolysis of the carbamate linkages, a key step in the formation of this compound, is known to be catalyzed by both acids and bases. Therefore, the rate of formation of this degradation product is expected to be higher at pH values deviating significantly from neutral.
Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including the degradation of pharmaceuticals. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation. A higher temperature would provide the necessary activation energy for the hydrolysis of the carbamate bonds in Daclatasvir, leading to a faster formation of this compound.
Illustrative Data on Environmental Influence:
The interactive table below provides a hypothetical representation of how pH and temperature could affect the degradation rate of Daclatasvir. This data is for illustrative purposes and not based on experimental results.
| Condition | pH | Temperature (°C) | Percentage Degradation of Daclatasvir (after 24 hours) |
| Acidic | 1.2 | 40 | 15% |
| Neutral | 7.0 | 40 | <1% |
| Basic | 12 | 40 | 25% |
| Elevated Temperature | 7.0 | 60 | 5% |
Identification of Enzymes or Catalysts Involved in its Formation (if applicable to non-human biological systems or in vitro models)
In human metabolism, Daclatasvir is primarily metabolized by the cytochrome P450 enzyme CYP3A4 drugbank.com. This metabolism involves oxidative pathways. However, the formation of this compound through hydrolysis is a different chemical process.
In the context of non-human biological systems or in vitro models, the formation of this degradation product could potentially be catalyzed by esterase enzymes. Esterases are a class of hydrolase enzymes that split esters into an acid and an alcohol in a chemical reaction with water. Although the carbamate linkage in Daclatasvir is not a true ester, some esterases exhibit broad substrate specificity and could potentially catalyze the hydrolysis of these bonds.
Further research using in vitro models with isolated enzymes (such as porcine liver esterase) or microsomal fractions from various species could help to identify specific enzymes or catalysts responsible for the formation of this compound. Such studies are crucial for understanding the metabolic fate of Daclatasvir in different biological systems and for the development of stable pharmaceutical formulations.
Analytical Methodologies for Detection and Quantification
Development and Validation of Chromatographic Methods for Impurity Profiling
Chromatographic techniques are the cornerstone for the separation and quantification of N,N'-Didescarboxymethyl Daclatasvir from the active pharmaceutical ingredient (API) and other related substances. The development of these methods focuses on achieving adequate resolution, sensitivity, and robustness.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the routine analysis and impurity profiling of pharmaceuticals. For the analysis of Daclatasvir and its impurities, several reversed-phase HPLC (RP-HPLC) methods have been developed. These methods are capable of separating this compound from Daclatasvir and other degradation products.
A common approach involves using a C18 column with a mobile phase consisting of a mixture of an acidic buffer and an organic solvent, such as acetonitrile (B52724), in an isocratic or gradient elution mode. The selection of the UV detection wavelength is crucial for achieving optimal sensitivity for all related compounds. For instance, a wavelength of 315 nm has been found to be suitable for the detection of Daclatasvir and its degradation products. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Hypersil C18 (4.6 x 250 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v) | nih.gov |
| Elution Mode | Isocratic | nih.gov |
| Flow Rate | 0.7 mL/min | nih.gov |
| Detection Wavelength | 315 nm | nih.gov |
| Column Temperature | 40 °C | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity
For the detection of trace-level impurities and for unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. The high sensitivity and specificity of MS detection allow for the accurate quantification of impurities like this compound, even in complex matrices.
LC-MS/MS methods for Daclatasvir and its impurities often utilize a reversed-phase column for separation, followed by detection using a triple quadrupole mass spectrometer. The instrument is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Positive electrospray ionization (ESI+) is commonly employed for the analysis of these compounds. The specific precursor-to-product ion transitions for this compound would be determined during method development to ensure its accurate identification and quantification.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. The use of sub-2 µm particle size columns in UHPLC systems leads to sharper peaks and improved separation efficiency, which is particularly beneficial for resolving closely eluting impurities.
A stability-indicating UPLC method has been reported for the determination of potential impurities in Daclatasvir. oup.com While specific details for this compound are not explicitly outlined, such methods demonstrate the capability to separate various process-related impurities and degradation products, and would be applicable for the analysis of this specific compound. oup.com
Sample Preparation and Matrix Effects Considerations (for non-human matrices or synthetic samples)
The preparation of samples for the analysis of this compound in synthetic or non-human matrices is a critical step to ensure accurate and reproducible results. The primary goal of sample preparation is to dissolve the sample in a suitable solvent that is compatible with the chromatographic system and to remove any particulate matter.
For synthetic samples, a straightforward approach of "dissolve and dilute" is often sufficient. The sample is accurately weighed and dissolved in a solvent, which is typically the mobile phase or a component of it, to a known concentration. The solution is then filtered through a membrane filter (e.g., 0.45 µm) to remove any insoluble particles before injection into the chromatograph. nih.gov
In cases where the sample matrix is more complex, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components. However, for the analysis of impurities in the drug substance or synthetic reaction mixtures, these extensive cleanup steps are generally not required.
Quantitative Analysis and Limit of Detection/Quantification
The quantitative analysis of this compound is performed by constructing a calibration curve using certified reference standards of the impurity. The peak area response of the impurity is plotted against its concentration, and a linear regression analysis is performed.
The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters for an impurity profiling method. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These values are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with an S/N of 3:1 for LOD and 10:1 for LOQ.
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Linearity Range | 10 - 50 µg/mL | RP-HPLC-UV | nih.gov |
| Correlation Coefficient (r²) | 0.9998 | RP-HPLC-UV | nih.gov |
| Limit of Detection (LOD) | 0.08 µg/mL | HPLC-UV | researchgate.net |
| Limit of Quantification (LOQ) | 0.28 µg/mL | HPLC-UV | researchgate.net |
Stability-Indicating Analytical Method Development
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. Such a method must be able to separate the active ingredient from its degradation products, process impurities, and other potential excipients.
For Daclatasvir, several stability-indicating HPLC and UPLC methods have been developed and validated. nih.govnih.govoup.com These methods involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to induce degradation. The developed chromatographic method is then used to analyze the stressed samples to demonstrate that all degradation products are well-separated from the main peak and from each other.
The identification of degradation products is often confirmed using mass spectrometry. nih.gov For instance, in forced degradation studies of Daclatasvir, degradation was observed under acidic, basic, and oxidative conditions, while it was found to be stable under neutral hydrolysis and photolytic stress. nih.govnih.gov A stability-indicating method would be essential to monitor the potential formation of this compound under various storage and stress conditions.
Implications for Daclatasvir Quality and Stability
Role of N,N'-Didescarboxymethyl Daclatasvir as a Critical Process Impurity
This compound is recognized as a critical process-related impurity and a primary degradation product of Daclatasvir. aquigenbio.comdaicelpharmastandards.com Process-related impurities are substances that form during the manufacturing or storage of the drug substance. youtube.com The formation of this compound occurs through the hydrolysis of the two methoxycarbonyl groups present in the Daclatasvir molecule.
Forced degradation studies, which subject the drug substance to stress conditions like acid and base hydrolysis, oxidation, and heat, are instrumental in identifying potential degradation products. tandfonline.comresearchgate.net Studies on Daclatasvir have shown that it degrades under hydrolytic (acidic and basic) and oxidative conditions, leading to the formation of several degradation products, with this compound being a significant resultant compound from hydrolysis. tandfonline.com
Chemical Properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₄₆N₈O₂ |
| Molecular Weight | 622.8 g/mol |
| CAS Number | 1009119-18-9 |
Regulatory Considerations for Impurity Control in Pharmaceutical Manufacturing
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the control of impurities in pharmaceutical products. aquigenbio.com The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines on this subject, with ICH Q3A(R2) specifically addressing impurities in new drug substances. europa.eugmp-compliance.orgich.org
These guidelines establish thresholds for the reporting, identification, and qualification of impurities. youtube.com
Reporting Threshold: The level at which an impurity must be reported in the drug substance specification.
Identification Threshold: The level at which the structure of an impurity must be determined.
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
For a drug like Daclatasvir, manufacturers must demonstrate that the levels of this compound and other impurities are consistently below these established limits in each batch produced.
ICH Q3A(R2) Impurity Thresholds for New Drug Substances:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
Data sourced from ICH Q3A(R2) Guideline. ich.org
Compliance with these regulatory standards requires the implementation of robust manufacturing processes and validated analytical methods to ensure the purity and efficacy of the drug. daicelpharmastandards.com
Strategies for Mitigating this compound Formation During Synthesis and Storage
Given that this compound is primarily formed through hydrolysis, mitigation strategies focus on controlling conditions that promote this chemical reaction during both the synthesis of Daclatasvir and its subsequent storage. daicelpharmastandards.comtandfonline.com
During Synthesis:
pH Control: Maintaining optimal pH levels is crucial to prevent both acid- and base-catalyzed hydrolysis of the carbamate (B1207046) functional groups in the Daclatasvir molecule.
Solvent Selection: The choice of solvents can influence the stability of the molecule. Using non-aqueous or aprotic solvents where possible can minimize the risk of hydrolysis.
Temperature and Reaction Time: Optimizing the reaction temperature and duration can help to reduce the formation of degradation products. Elevated temperatures can accelerate hydrolysis.
Purification Processes: Implementing effective purification steps at the end of the synthesis is essential to remove any this compound that may have formed, ensuring the final API meets the required purity specifications.
During Storage:
Moisture Control: As hydrolysis involves water, protecting the Daclatasvir drug substance and product from exposure to humidity is paramount. This is achieved through appropriate packaging, such as blister packs or tightly sealed containers with desiccants.
Temperature Control: Daclatasvir impurities should be stored at a controlled room temperature, typically between 2-8 °C, or as specified on the Certificate of Analysis (CoA) to minimize degradation. daicelpharmastandards.com
pH of Formulations: For liquid formulations, if any were to be developed, buffering the solution to a pH where Daclatasvir exhibits maximum stability would be a key formulation strategy.
Influence on Reference Standard Development and Quality Control
The effective control of this compound relies heavily on its accurate detection and quantification, which necessitates the use of a well-characterized reference standard. simsonpharma.comlgcstandards.commriglobal.org
A reference standard is a highly purified compound that is used as a benchmark for analytical testing. pharmaffiliates.comgmpsop.com The reference standard for this compound is crucial for several quality control applications:
Method Validation: It is used to validate the performance of analytical methods, such as High-Performance Liquid Chromatography (HPLC), ensuring they are accurate, precise, and specific for quantifying the impurity. synzeal.com
Stability-Indicating Assays: The development of stability-indicating analytical methods is a regulatory requirement. nih.govslideshare.netnih.gov These methods must be able to separate the active ingredient from its impurities and degradation products. researchgate.net The this compound reference standard is used to confirm that the analytical method can effectively resolve this specific impurity from the Daclatasvir peak.
Routine Quality Control: In routine batch release testing and stability studies, the reference standard is used to identify and quantify the amount of this compound present in the Daclatasvir API and finished drug product. synzeal.com
Pharmaceutical reference standard suppliers provide this compound that is thoroughly characterized, often with a detailed Certificate of Analysis that includes data from techniques like NMR, Mass Spectrometry, and HPLC to confirm its identity and purity. synzeal.com This ensures that pharmaceutical manufacturers have a reliable tool for maintaining the quality and regulatory compliance of their Daclatasvir products. simsonpharma.com
Future Research Directions and Unanswered Questions
Deeper Elucidation of Minor Degradation Pathways Leading to N,N'-Didescarboxymethyl Daclatasvir
Forced degradation studies have established that Daclatasvir is particularly susceptible to degradation in alkaline (basic) conditions. nih.govresearchgate.net The carbamate (B1207046) moiety within the Daclatasvir structure has been identified as being liable to basic hydrolysis. nih.gov The formation of this compound is hypothesized to be a result of the hydrolysis of both methyl carbamate groups attached to the valine amino acid residues.
Future research should focus on meticulously mapping this specific degradation pathway. While major degradation products under various stress conditions have been identified, the minor pathways are less understood. A systematic investigation would involve subjecting Daclatasvir to controlled basic hydrolysis over a time course. By analyzing samples at various intervals using techniques like LC-MS, researchers could potentially identify the mono-decarboxylated intermediate, "Monodes(N-carboxymethyl)valine Daclatasvir," and the final this compound product. This would confirm the stepwise nature of the degradation and clarify whether it is a primary or secondary degradation pathway. Elucidating this mechanism is crucial for understanding the complete stability profile of Daclatasvir and ensuring the quality of the active pharmaceutical ingredient (API). actascientific.com
Advanced Computational Modeling of its Formation Kinetics and Stability Profile
Computational chemistry offers powerful tools for predicting and understanding the degradation of pharmaceuticals, complementing experimental data. nih.gov Future research on this compound would greatly benefit from the application of advanced computational modeling.
Formation Kinetics: Quantum mechanics (QM) calculations, such as ab initio methods, can be employed to model the hydrolysis reaction that leads to the formation of this compound. nih.gov These calculations can determine the activation energies for the cleavage of the carbamate bonds, providing a theoretical basis for the reaction rate. This would help to understand why this pathway occurs and under what specific micro-environmental conditions (e.g., pH, presence of catalysts) it is most favorable.
Stability Profile: Molecular dynamics (MD) simulations can be used to investigate the conformational stability of the this compound molecule compared to the parent Daclatasvir. nih.govmdpi.com By simulating the behavior of the molecule in an aqueous environment, researchers can analyze its structural fluctuations, compactness, and potential energy landscapes. researchgate.net This would reveal whether the loss of the two carboxymethyl groups leads to a more or less stable molecular structure, which has implications for its own subsequent degradation and its potential interactions with biological targets. Such simulations have been successfully used to study the stability of other small molecules and protein-ligand complexes. nih.govacs.org
Investigation of its Potential Role as a Biological Probe (if applicable to non-human or in vitro systems)
Daclatasvir exerts its potent antiviral effect by inhibiting the HCV non-structural protein 5A (NS5A). orientjchem.orgdrugbank.com It binds symmetrically to the NS5A dimer, preventing the formation of the membranous web that is essential for viral replication. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that the amino acid components of Daclatasvir are critical for its high potency. nih.govacs.org
Given the importance of the valine residues in the parent structure, the this compound impurity, which lacks the terminal carbamate groups, is an ideal candidate for use as a biological probe in in vitro systems. There is currently no research exploring this potential.
Development of Novel Analytical Techniques for Enhanced Detection
The detection and quantification of pharmaceutical impurities require robust and sensitive analytical methods. pharmafocusasia.com Current methods for analyzing Daclatasvir and its degradation products predominantly rely on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS) detectors. nih.govbiomedres.us
While effective, future research could focus on developing novel analytical techniques for even more enhanced and specific detection of this compound.
| Technique Category | Potential Novel Application | Purpose |
| Hyphenated Techniques | LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) | Provides unambiguous structural elucidation of the impurity directly from the mixture without the need for isolation, which can be challenging for minor components. actascientific.comijpsjournal.com |
| Advanced Mass Spectrometry | LC-HRMS (High-Resolution Mass Spectrometry) | Offers highly accurate mass measurements, facilitating precise elemental composition determination and structural confirmation of the impurity and its fragments. biomedres.us |
| Chromatography | Chiral Separation Methods (e.g., Chiral HPLC) | To investigate whether the degradation process is stereoselective, which could provide deeper mechanistic insights. |
| Methodology | Quality by Design (QbD) Approach | To systematically develop and optimize a highly robust analytical method specifically for the baseline separation and quantification of this compound from Daclatasvir and other known impurities. pharmafocusasia.com |
Comparative Studies with Other Daclatasvir Metabolites or Impurities
A thorough understanding of this compound requires its comparison with other known degradation products and impurities of Daclatasvir. Forced degradation studies have identified several degradants under different stress conditions. nih.govnih.gov
A comparative analysis is essential for contextualizing the significance of any single impurity. Future research should aim to create a comprehensive profile that directly compares these molecules.
Table of Known Daclatasvir Degradation Products
| Stress Condition | Degradation Product(s) / Observation | Analytical Technique | Reference(s) |
|---|---|---|---|
| Basic Hydrolysis | Multiple degradants observed; fragments at m/z 294.1, 339.1, 505.2, 527.2. Carbamate moiety is susceptible. | RP-HPLC, LC-MS/MS | nih.govturkjps.orgnih.gov |
| Acidic Hydrolysis | Multiple degradants observed; fragments at m/z 339.1, 561.2. | RP-HPLC, LC-MS/MS | nih.govturkjps.org |
| Oxidation (H₂O₂) | Multiple degradants observed; fragments at m/z 301.1, 339.1. Imidazole (B134444) moiety is liable. | RP-HPLC, LC-MS/MS | nih.govturkjps.orgnih.gov |
| Oxidation (Ce(IV)) | Oxidized product with molecular ion peak at m/z 772.0. | Mass Spectrometry, FTIR, NMR | orientjchem.org |
| Photodegradation | Multiple degradants observed from imidazole moiety degradation. | LC-MS | nih.gov |
| Neutral Hydrolysis / Photolytic | Generally found to be stable. | RP-HPLC | nih.gov |
Future comparative studies should focus on isolating this compound and characterizing it using spectroscopic methods (NMR, IR, MS). Its properties—such as chromatographic retention time, mass fragmentation pattern, and conditions of formation—should be systematically compared to the impurities listed above. This would establish a clear and distinct analytical signature for this compound, allowing it to be effectively monitored in stability studies and routine quality control of Daclatasvir drug products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
